molecular formula C10H10N2O B8559134 2-Cyano-acetimidic acid benzyl ester

2-Cyano-acetimidic acid benzyl ester

Cat. No.: B8559134
M. Wt: 174.20 g/mol
InChI Key: YMJZVTRXKMWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-acetimidic acid benzyl ester is a synthetic organic compound characterized by a benzyl ester group linked to a cyano-acetimidic acid backbone.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

benzyl 2-cyanoethanimidate

InChI

InChI=1S/C10H10N2O/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,12H,6,8H2

InChI Key

YMJZVTRXKMWFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Biological/Functional Relevance Stability/Synthesis Notes
This compound Not explicitly provided* Benzyl ester, cyano, acetimidic acid Potential use in pharmaceuticals or agrochemicals (inferred) Likely pH-sensitive ester hydrolysis
Caffeic acid benzyl ester (CABE) C₁₆H₁₄O₄ Benzyl ester, catechol, acrylate Antioxidant, anti-inflammatory properties Stable under acidic conditions
Asiatic acid benzyl ester C₃₆H₅₆O₅ Benzyl ester, triterpene core Enhanced anti-glycogen phosphorylase activity (4.5× vs. parent compound) Synthesized via esterification at C-28
Cinnamic acid benzyl ester C₁₆H₁₄O₂ Benzyl ester, phenylpropanoid Flavoring agent, antimicrobial Stable in organic solvents
DHP-glucosyl benzyl ester Complex polymer Benzyl ester, glucuronic acid pH-dependent bond formation; optimal at pH 4 Cleaved under alkaline conditions


* Structural formula inferred: Benzyl-O-CO-C(CN)=NH-CH₃

Key Findings from Comparative Analysis

Structural Differences and Reactivity: Unlike caffeic acid or asiatic acid benzyl esters, this compound lacks aromatic phenolic groups but includes a cyano group. This may reduce antioxidant capacity but enhance electrophilic reactivity, making it a candidate for forming covalent adducts in medicinal chemistry . The acetimidic acid moiety (NH-C=O) could participate in hydrogen bonding or coordination chemistry, similar to oxamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .

Synthesis and Stability: Benzyl ester bonds in analogs like DHP-glucosyl benzyl ester are highly pH-sensitive, forming optimally at pH 4 and hydrolyzing under alkaline conditions . This suggests that this compound may require acidic conditions for synthesis and storage. In contrast, asiatic acid benzyl ester synthesis involves targeted esterification at specific carbon positions to enhance bioactivity .

Biological and Industrial Applications: CABE and cinnamic acid benzyl ester exhibit antioxidant and antimicrobial activities, respectively . The cyano group in this compound could redirect its utility toward enzyme inhibition or agrochemical intermediates.

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